molecular formula C11H14N2O2 B1517544 Ethyl 5-aminoindoline-1-carboxylate CAS No. 1021106-45-5

Ethyl 5-aminoindoline-1-carboxylate

Cat. No.: B1517544
CAS No.: 1021106-45-5
M. Wt: 206.24 g/mol
InChI Key: QHHLNZXGHOVZSG-UHFFFAOYSA-N
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Description

Ethyl 5-aminoindoline-1-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its indole ring structure, which is a common motif in many biologically active molecules.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.

  • Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as palladium-catalyzed reactions and microwave-assisted synthesis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted for industrial-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, are employed.

Major Products Formed:

  • Oxidation Products: Various indole-3-carboxylic acids and their derivatives.

  • Reduction Products: Ethyl 5-aminoindoline.

  • Substitution Products: Derivatives with different functional groups replacing the ethyl ester.

Scientific Research Applications

Ethyl 5-aminoindoline-1-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

  • Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 5-aminoindoline-1-carboxylate is compared with other similar indole derivatives, such as Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate and Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate. These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

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Properties

IUPAC Name

ethyl 5-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)13-6-5-8-7-9(12)3-4-10(8)13/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHLNZXGHOVZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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